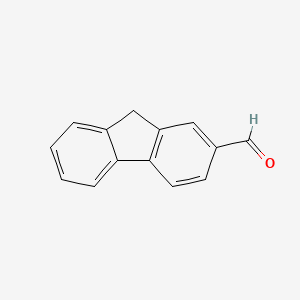

9H-Fluorene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQGEQSXFDKAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184168 | |

| Record name | 9H-fluorene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow powder; [Acros Organics MSDS] | |

| Record name | Fluorene-2-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30084-90-3 | |

| Record name | Fluorene-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-fluorene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-FLUORENE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QDR3MEU7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9H-Fluorene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 9H-fluorene-2-carbaldehyde, a valuable building block in organic synthesis, particularly for the development of optoelectronic materials and pharmaceuticals.[1] This document details the most effective and commonly employed methodologies, complete with experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 2-formylfluorene, is an aromatic aldehyde featuring the fluorene bicyclic system. The presence of the reactive aldehyde group at the 2-position makes it a versatile intermediate for a wide array of chemical transformations, including nucleophilic additions, condensations, and the synthesis of more complex fluorene derivatives. Its rigid and planar structure, coupled with its electronic properties, makes it a key component in the design of functional polymers, dyes, and materials for organic light-emitting diodes (OLEDs).

This guide will focus on two principal and reliable synthetic routes:

-

Direct Formylation via the Vilsmeier-Haack Reaction: A one-step method to introduce the formyl group directly onto the fluorene ring.

-

Multi-step Synthesis from 2-Bromofluorene: A three-step sequence involving bromination, cyanation, and subsequent reduction of the nitrile to the aldehyde.

Pathway 1: Vilsmeier-Haack Formylation of 9H-Fluorene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The electrophilic Vilsmeier reagent then attacks the electron-rich fluorene ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the desired aldehyde.[3][5]

Logical Relationship of the Vilsmeier-Haack Reaction

References

Spectroscopic Profile of 9H-Fluorene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluorene-2-carbaldehyde (CAS No: 30084-90-3), a key intermediate in organic synthesis. The document details expected spectroscopic characteristics based on its structure, collates available quantitative data, and outlines standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Fluorenecarboxaldehyde, Fluorene-2-carboxaldehyde[1]

-

Molecular Formula: C₁₄H₁₀O[2]

-

Molecular Weight: 194.23 g/mol [1]

-

Physical Description: Slightly yellow powder.

-

Melting Point: 83-85 °C[3]

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound. While comprehensive spectral data is available in commercial and public databases such as SpectraBase and PubChem, this guide summarizes the key expected features and reported data points.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| Technique | Parameter | Value (m/z) |

| GC-MS (EI) | Molecular Ion [M]⁺ | 194 |

| Major Fragment 1 | 165 | |

| Major Fragment 2 | 166 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the aromatic fluorene core and the electron-withdrawing aldehyde group.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm), a singlet for the aldehydic proton (around 9.5-10.5 ppm), and a singlet for the methylene protons of the fluorene ring system (around 4.0 ppm).

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the aromatic carbons, the aldehydic carbon, and the methylene carbon. The aldehydic carbonyl carbon is expected to appear significantly downfield.

Note: Specific chemical shifts and coupling constants for this compound are available in spectral databases such as the Aldrich Chemical Company collection on SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The most prominent peaks are expected to be from the aldehyde C-H and carbonyl C=O stretching.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Aldehyde C-H Stretch | 2850-2700 | Two weak to medium bands are characteristic of the aldehyde C-H bond. |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Carbonyl (C=O) Stretch | 1710-1685 | A strong, sharp absorption due to the conjugated aldehyde carbonyl group. |

| Aromatic C=C Stretch | 1600-1450 | Medium to strong absorptions from the stretching of the carbon-carbon bonds in the aromatic rings. |

Note: IR spectra for this compound are available from sources such as Aldrich, with techniques including ATR-IR and FTIR (Film).[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated π-system of the fluorene ring and the attached aldehyde group. The extended conjugation is expected to result in absorption maxima in the UV region. The fluorescence emission for this compound has been noted to be in the range of 400–450 nm.

Note: A UV-Vis spectrum for this compound is available on SpectraBase.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve high homogeneity.

-

A standard single-pulse experiment is performed to acquire the Free Induction Decay (FID).

-

The FID is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The acquired FID is processed similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is engaged to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption properties of the conjugated system.

Methodology:

-

Solvent Selection: A UV-grade solvent that does not absorb in the region of interest and in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane) is chosen.

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. This stock solution is then diluted to a concentration that results in a maximum absorbance between 0.1 and 1.0 AU.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A baseline is recorded using two cuvettes filled with the pure solvent.

-

The sample cuvette is then filled with the dilute sample solution.

-

The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-600 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A GC-MS system equipped with an EI source is used. The GC is fitted with a suitable capillary column.

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound elutes from the GC column and enters the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to 9H-Fluorene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9H-Fluorene-2-carbaldehyde, a pivotal intermediate in organic synthesis with significant applications in materials science and medicinal chemistry. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it explores the compound's chemical reactivity, highlighting its role as a versatile building block for the development of novel fluorene derivatives. The guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity

The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name, while various synonyms are also prevalent in literature and commercial databases.

| Identifier Type | Value |

| Preferred IUPAC Name | This compound[1][2] |

| Synonyms | 2-Fluorenecarboxaldehyde[2][3][4], Fluorene-2-carboxaldehyde[2][4], 9H-Fluorene-2-carboxaldehyde[2], 2-Formylfluorene[2][4], Fluorene-2-carbaldehyde[1][2][3] |

| CAS Number | 30084-90-3[1][2][5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and for the characterization of its derivatives. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O[1][2] |

| Molecular Weight | 194.23 g/mol [2] |

| Melting Point | 83-85 °C[1][6] |

| Boiling Point | 367.1 ± 21.0 °C at 760 mmHg[1][6] |

| Flash Point | 232.5 ± 8.3 °C[1][6] |

| Vapor Pressure | 1.39 x 10⁻⁵ mmHg at 25 °C[1] |

| Density | 1.2 ± 0.1 g/cm³[6] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. The choice of a particular method may depend on the availability of starting materials, desired yield, and scalability.

General Synthesis Workflow

The synthesis of this compound typically involves the introduction of a formyl group onto the fluorene backbone. This can be achieved through different chemical transformations.

Caption: General synthetic routes to this compound.

Experimental Methodologies

3.2.1. Oxidation of Fluorene

One of the classical methods to synthesize this compound is through the oxidation of fluorene.[1]

-

Protocol:

-

Dissolve fluorene in a suitable solvent, such as acetic acid.

-

Slowly add an oxidizing agent, like chromic acid, to the solution while maintaining a controlled temperature.

-

After the reaction is complete, quench the reaction mixture, typically with water.

-

Extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

3.2.2. Formylation Reactions

Direct introduction of a formyl group onto the fluorene ring is another common approach.[1]

-

Protocol (Vilsmeier-Haack type reaction):

-

Prepare the Vilsmeier reagent by reacting a formamide derivative (e.g., N,N-dimethylformamide) with an activating agent (e.g., phosphorus oxychloride).

-

Add fluorene to the pre-formed Vilsmeier reagent in a suitable solvent.

-

Heat the reaction mixture to facilitate the electrophilic substitution.

-

Upon completion, hydrolyze the intermediate iminium salt with an aqueous base.

-

Extract and purify the resulting this compound.

-

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its aldehyde group and the electronic properties of the fluorene core.[1]

Reactivity of the Aldehyde Group

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack. This reactivity allows for a wide range of chemical transformations.

Caption: Key reaction pathways involving this compound.

Applications in Materials Science and Medicinal Chemistry

The fluorene moiety is known for its fluorescent properties, making its derivatives, synthesized from this compound, useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] In medicinal chemistry, the fluorene scaffold is present in various bioactive molecules, and this compound serves as a key starting material for the synthesis of potential therapeutic agents.[1] Its derivatives are also utilized in the creation of novel dyes and pigments.[1]

References

- 1. Buy this compound | 30084-90-3 [smolecule.com]

- 2. Fluorene-2-carboxaldehyde | C14H10O | CID 34804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. Fluorene-2-carboxaldehyde - CAS:30084-90-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | CAS 30084-90-3 [matrix-fine-chemicals.com]

- 6. This compound | CAS#:30084-90-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical Properties of 9H-Fluorene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 9H-Fluorene-2-carbaldehyde (CAS No: 30084-90-3). The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and the relationships between the compound's structure and its applications.

Core Physical and Chemical Properties

This compound, also known as fluorene-2-carboxaldehyde, is an organic compound with the molecular formula C₁₄H₁₀O.[1][2][3] Its structure consists of a fluorene backbone with an aldehyde functional group at the 2-position, which imparts significant stability and planarity.[1] This unique structure makes it a valuable building block in various fields of organic synthesis and materials science.

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₄H₁₀O | [1][2][3] | |

| Molecular Weight | 194.23 g/mol | [1][2][3] | |

| Exact Mass | 194.073164938 Da | [1][2] | |

| Appearance | White to orange to green powder/crystal | [4] | |

| Melting Point | 83-85 °C | Narrow range indicates high purity. | [1][4][5][6] |

| Boiling Point | 367.1 ± 21.0 °C | Calculated at 760 mmHg. | [1] |

| Density | 1.2 ± 0.1 g/cm³ | Denser than water. | [1] |

| Vapor Pressure | 1.39 × 10⁻⁵ mmHg | At 25 °C, indicating low volatility. | [1] |

| Flash Point | 232.5 ± 8.3 °C | Calculated; poses minimal fire hazard. | [1] |

| Solubility | Insoluble in water | The parent compound, fluorene, is soluble in organic solvents like benzene, ether, and hot alcohol.[7][8] | |

| Crystal Structure | Centrosymmetric space group P2(1)/c | The molecular core is nearly planar.[9] | [9] |

Synthesis and Experimental Workflows

The synthesis of this compound can be achieved through several methods, primarily involving the functionalization of the fluorene core. The presence of the aldehyde group makes it an electrophilic species, suitable for a variety of organic reactions.[1]

Caption: General synthesis pathways for this compound.

Detailed experimental protocols for the synthesis and characterization of this compound are based on standard organic chemistry techniques.

-

Synthesis via Oxidation of Fluorene: This method involves the oxidation of the parent fluorene using oxidizing agents like chromic acid. The reaction progress is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The product is then isolated through extraction and purified, often by recrystallization or column chromatography.[1]

-

Synthesis via Formylation: The formyl group can be introduced onto the fluorene ring using formylation reagents such as paraformaldehyde in the presence of a Lewis acid catalyst. The reaction conditions are optimized to favor the formation of the 2-substituted isomer. Purification follows similar procedures as the oxidation method.[1]

-

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A sharp melting point range, such as the observed 83-85 °C, is indicative of a high degree of purity of the crystalline solid.[10]

-

Spectroscopic Analysis: The structure and purity of this compound are confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the aldehyde functional group (C=O stretch) and the aromatic C-H bonds.[2][3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][3]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of the molecule.[2]

-

Structure-Application Relationships

The dual functionality of this compound, comprising an electrophilic aldehyde group and a π-conjugated aromatic core, makes it a versatile intermediate in several fields.[1]

Caption: Relationship between structure, reactivity, and applications.

The aldehyde group readily participates in nucleophilic addition and condensation reactions, making this compound a key starting material for the synthesis of more complex fluorene derivatives. These derivatives are explored for their potential in pharmaceuticals and agrochemicals.[1]

The extended π-conjugation of the fluorene core imparts fluorescent properties to the molecule. This makes it and its derivatives suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and functional polymers. Derivatives are also utilized in the development of fluorescent dyes.[1]

References

- 1. Buy this compound | 30084-90-3 [smolecule.com]

- 2. Fluorene-2-carboxaldehyde | C14H10O | CID 34804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorenecarboxaldehyde [webbook.nist.gov]

- 4. 2-FLUORENECARBOXALDEHYDE | 30084-90-3 [amp.chemicalbook.com]

- 5. This compound | CAS#:30084-90-3 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 8. 9H-Fluorene [drugfuture.com]

- 9. 9H-fluorene-2-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide: 9H-Fluorene-2-carbaldehyde

For researchers, scientists, and professionals in drug development, 9H-Fluorene-2-carbaldehyde stands as a versatile chemical intermediate with significant applications in the synthesis of advanced materials and potentially bioactive molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability, key properties, and established experimental protocols for its use.

Commercial Availability

A range of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound, identified by CAS Number 30084-90-3, is available from various sources with differing purity levels and quantities.[1][2][3][4] Key suppliers include Smolecule, Fisher Scientific, Matrix Fine Chemicals, and Key Organics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and the interpretation of experimental outcomes. The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 30084-90-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀O | [1][2][5] |

| Molecular Weight | 194.23 g/mol | [1][2][4][5] |

| Appearance | Powder | [4] |

| Melting Point | 83-85 °C | [4] |

| Synonyms | 2-Fluorenecarboxaldehyde, 2-Formylfluorene | [5] |

Synthesis and Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the construction of larger, conjugated molecular architectures. Its aldehyde functionality allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are instrumental in the synthesis of materials for organic light-emitting diodes (OLEDs).[3]

General Synthetic Approach: Vilsmeier-Haack Reaction

The formylation of the fluorene backbone to introduce the aldehyde group at the 2-position can be achieved through the Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Conceptual Workflow for Vilsmeier-Haack Formylation:

References

- 1. Buy this compound | 30084-90-3 [smolecule.com]

- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Fluorene-2-carboxaldehyde 99 30084-90-3 [sigmaaldrich.com]

- 5. Fluorene-2-carboxaldehyde | C14H10O | CID 34804 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 9H-Fluorene-2-carbaldehyde (CAS No. 30084-90-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-2-carbaldehyde, with the Chemical Abstracts Service (CAS) registry number 30084-90-3 , is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications as a building block in medicinal chemistry, with a focus on anticancer and antimicrobial drug discovery.

The fluorene scaffold, a tricyclic aromatic hydrocarbon, offers a rigid and planar backbone that is amenable to functionalization, making it a privileged structure in the design of bioactive molecules.[2][3] The introduction of a carbaldehyde group at the 2-position of the fluorene nucleus provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 30084-90-3 | [4] |

| Molecular Formula | C₁₄H₁₀O | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Appearance | Slightly yellow powder | [4] |

| Melting Point | 83-85 °C | [5] |

| Boiling Point | 367.1 ± 21.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 232.5 ± 8.3 °C | |

| Solubility | Soluble in common organic solvents such as DMF, DCM. | |

| InChI Key | MNQGEQSXFDKAPY-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably via the Vilsmeier-Haack reaction or by direct oxidation of 9H-fluorene.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[6][7][8] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[9]

-

Formylation of 9H-Fluorene: Dissolve 9H-fluorene in a suitable solvent such as 1,2-dichloroethane.

-

Add the solution of 9H-fluorene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate and stir for a period to hydrolyze the intermediate iminium salt to the aldehyde.[7][10]

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Caption: Vilsmeier-Haack synthesis of this compound.

Oxidation of 9H-Fluorene

Direct oxidation of the methyl group at the 2-position of a fluorene precursor can also yield the corresponding carbaldehyde. However, controlling the oxidation to the aldehyde stage without further oxidation to the carboxylic acid can be challenging. Milder oxidizing agents are typically employed. While direct oxidation of 9H-fluorene often leads to 9-fluorenone, selective oxidation at the 2-position requires a pre-functionalized starting material.[11][12]

Conceptual Workflow for Oxidation:

A plausible synthetic route would involve the introduction of a methyl group at the 2-position of 9H-fluorene, followed by its selective oxidation.

Caption: Conceptual workflow for the synthesis of this compound via oxidation.

Applications in Drug Development

This compound is a versatile building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its aldehyde functionality allows for the construction of Schiff bases, which can be further cyclized to yield a variety of bioactive scaffolds.

Precursor for Anticancer Agents

The fluorene nucleus is present in several compounds with demonstrated anticancer activity. This compound serves as a key starting material for the synthesis of novel fluorene-based compounds that have been evaluated for their cytotoxicity against various cancer cell lines. For instance, derivatives such as thiazolidinones and azetidinones synthesized from fluorene-based Schiff bases have shown promising activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines.[13][14]

Experimental Workflow for the Synthesis of Bioactive Heterocycles:

References

- 1. Buy this compound | 30084-90-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. Fluorene-2-carboxaldehyde | C14H10O | CID 34804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 6. jk-sci.com [jk-sci.com]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Crystal Structure of 9H-Fluorene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 9H-Fluorene-2-carbaldehyde, a valuable building block in medicinal chemistry. The fluorene scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document details the crystallographic parameters, experimental protocols for its structural determination, and insights into its molecular geometry, offering a foundational resource for researchers engaged in the design and development of novel therapeutics based on the fluorene core.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[3] The crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀O |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.171 (2) |

| b (Å) | 4.338 (2) |

| c (Å) | 16.217 (2) |

| β (°) | 99.64 (1) |

| Volume (ų) | 982.8 (4) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.313 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections collected | 2677 |

| Independent reflections | 2276 |

| R(F) | 0.042 |

| wR(F²) | 0.065 |

Data sourced from Dobson & Gerkin, Acta Crystallographica Section C, 1998.

Molecular Structure and Interactions

The molecular core of this compound is nearly planar.[3] The dihedral angle between the best-fit plane of the benzene ring to which the aldehyde group is attached and the plane of the aldehyde group is 4.4 (9)°.[3] The crystal structure reveals the formation of a cyclic dimer through a C-H···O interaction involving the ring-bridging C9 atom and its hydrogen atom with the oxygen atom of an adjacent molecule.[3]

Experimental Protocols

Synthesis and Crystallization

For the crystallographic analysis, commercial this compound was used. The crystallization procedure is as follows:

References

Purity Analysis of 9H-Fluorene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of 9H-Fluorene-2-carbaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. This document outlines standard analytical methodologies, data presentation, and potential impurity profiles to ensure the quality and consistency of this compound used in research and development.

Introduction

This compound (CAS No: 30084-90-3) is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and in the case of drug development, safety and efficacy. This guide details the common analytical techniques employed to determine the purity of this compound and to identify and quantify any potential impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 194.23 g/mol | --INVALID-LINK-- |

| Melting Point | 83-85 °C | --INVALID-LINK-- |

| Appearance | Light yellow to white powder | --INVALID-LINK-- |

| Solubility | Soluble in many organic solvents | [Various sources] |

Analytical Techniques for Purity Assessment

A multi-faceted approach is typically employed for the comprehensive purity analysis of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative analysis and the identification of non-volatile impurities, and Gas Chromatography (GC) for volatile impurities and residual solvents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to analyze for volatile impurities and residual solvents.

-

Instrumentation: A gas chromatograph with an FID or MS detector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

-

Injection Mode: Split (e.g., 50:1).

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and to detect impurities with different chemical shifts. The sample is typically dissolved in a deuterated solvent such as CDCl₃.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragmentation pattern, which is useful for confirming the identity and identifying unknown impurities when coupled with a chromatographic separation technique (GC-MS or LC-MS).

Impurity Profiling

Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Common synthesis routes include the oxidation of 9H-fluorene or the formylation of fluorene.

Potential Impurities:

| Impurity | Potential Source |

| 9H-Fluorene | Unreacted starting material |

| 9-Fluorenone | Over-oxidation of 9H-fluorene |

| 9H-Fluorene-2-carboxylic acid | Oxidation of the aldehyde |

| Residual Solvents | From synthesis and purification |

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and concise table.

Table of Purity and Impurity Data (Example):

| Analytical Method | Parameter | Specification | Result |

| HPLC | Purity (Area %) | ≥ 99.0% | 99.5% |

| HPLC | Impurity 1 (9H-Fluorene) | ≤ 0.2% | 0.1% |

| HPLC | Impurity 2 (9-Fluorenone) | ≤ 0.3% | 0.2% |

| HPLC | Total Impurities | ≤ 1.0% | 0.5% |

| GC | Residual Solvents | As per ICH Q3C | Complies |

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound.

Caption: Workflow for Purity Analysis of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and the information they provide.

Caption: Relationship between Analytical Techniques and Information Obtained.

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 9H-Fluorene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 9H-Fluorene-2-carbaldehyde and its derivatives, compounds of significant interest in materials science and drug discovery. The rigid, planar fluorene scaffold, coupled with the reactive aldehyde functionality, makes these molecules versatile building blocks for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells, and as precursors to biologically active compounds.[1]

Introduction

This compound is an aromatic aldehyde featuring a fluorene backbone. This core structure imparts unique photophysical and electronic properties, which can be further tuned by chemical modifications at the aldehyde group and other positions on the fluorene ring. The synthetic versatility of the aldehyde allows for the construction of a diverse library of derivatives through various organic reactions.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4][5] In this case, 9H-fluorene is treated with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group at the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation of 9H-Fluorene

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to the DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 9H-fluorene (1 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane).

-

Add the solution of 9H-fluorene dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Sommelet Reaction

The Sommelet reaction provides an alternative route to aromatic aldehydes from the corresponding benzylic halides.[6][7] This method involves the reaction of 2-(bromomethyl)-9H-fluorene with hexamine, followed by hydrolysis to yield the desired aldehyde.

Experimental Protocol: Sommelet Reaction for this compound

-

Step 1: Synthesis of 2-(Bromomethyl)-9H-fluorene: This intermediate can be prepared from 2-methyl-9H-fluorene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride or chlorobenzene.

-

Step 2: Formation of the Hexaminium Salt: In a round-bottom flask, dissolve 2-(bromomethyl)-9H-fluorene (1 eq.) in chloroform or a similar inert solvent. Add hexamine (1.2 eq.) to the solution and reflux the mixture for 2-4 hours. The hexaminium salt will precipitate out of the solution.

-

Step 3: Hydrolysis to the Aldehyde: Collect the precipitated hexaminium salt by filtration. Hydrolyze the salt by heating it in a mixture of water and acetic acid or in 50% aqueous acetic acid.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the resulting this compound by recrystallization or column chromatography.

Derivatization of this compound

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to yield an α,β-unsaturated product.[8][9] This reaction is valuable for extending the conjugation of the fluorene system, which is particularly useful for tuning the optical and electronic properties of materials for organic electronics.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve this compound (1 eq.) and malononitrile (1.1 eq.) in a suitable solvent such as ethanol, toluene, or acetonitrile.

-

Add a catalytic amount of a base, such as piperidine, pyrrolidine, or a few drops of a saturated aqueous solution of sodium carbonate.

-

Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][11] It involves the reaction of this compound with a phosphorus ylide to form a fluorenyl-substituted alkene. This reaction is instrumental in the synthesis of conjugated polymers and small molecules for various electronic applications.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Step 1: Preparation of the Ylide: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic orange-red color of the ylide persists.

-

Step 2: Reaction with the Aldehyde: Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Suzuki Coupling

While the aldehyde itself does not directly participate in Suzuki coupling, it can be readily converted to a halide (e.g., a bromide) which can then be used in this palladium-catalyzed cross-coupling reaction to form C-C bonds with boronic acids or esters.[12][13][14] This is a key strategy for synthesizing complex fluorene-based conjugated systems.

Schiff Base Formation

This compound readily reacts with primary amines to form Schiff bases (imines).[15][16][17][18] These compounds are of interest for their potential biological activities and as ligands in coordination chemistry.

Experimental Protocol: Synthesis of a Fluorenyl Schiff Base

-

Dissolve this compound (1 eq.) in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of the desired primary amine (e.g., aniline or a substituted aniline).

-

Add a catalytic amount of an acid, such as a few drops of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

Wash the solid with cold solvent and dry it to obtain the pure product. If necessary, the product can be recrystallized.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and some of its derivatives. Please note that yields and physical properties can vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Synthesis of this compound

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Melting Point (°C) | Reference |

| Vilsmeier-Haack | 9H-Fluorene | DMF, POCl₃ | 60-75 | 81-84 | General Procedure |

| Sommelet Reaction | 2-(Bromomethyl)-9H-fluorene | Hexamine, H₂O/AcOH | 50-65 | 82-85 | General Procedure |

Table 2: Characterization Data for this compound

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃, δ) | ~10.1 (s, 1H, -CHO), 8.0-7.3 (m, 7H, Ar-H), 3.9 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~192.5 (CHO), 148-120 (Ar-C), 36.8 (CH₂) |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~2820, 2720 (C-H stretch of aldehyde) |

| Mass Spec (m/z) | 194.07 [M]⁺ |

Table 3: Synthesis of this compound Derivatives

| Derivative Type | Reaction | Reagents | Typical Yield (%) |

| α,β-Unsaturated Nitrile | Knoevenagel Condensation | Malononitrile, Piperidine | 85-95 |

| Stilbene Derivative | Wittig Reaction | Benzyltriphenylphosphonium chloride, n-BuLi | 70-85 |

| Schiff Base | Imine Formation | Aniline, Acetic Acid | 90-98 |

Applications

Derivatives of this compound have found applications in several high-technology areas and in the development of new therapeutic agents.

-

Organic Electronics: The extended π-conjugation and tunable energy levels of fluorene derivatives make them excellent candidates for use in OLEDs (as emitters or host materials), OFETs (as the semiconductor layer), and organic solar cells (as donor or acceptor materials).[19][20][21][22] The aldehyde allows for the introduction of various functional groups to fine-tune the material's properties.

-

Drug Development: The fluorene scaffold is present in several biologically active molecules.[23] Derivatives of this compound are being explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][23][24] The aldehyde can be a key pharmacophore or a synthetic handle to attach other biologically relevant moieties.

-

Chemosensors: The fluorescent nature of the fluorene core can be exploited in the design of chemosensors. The binding of an analyte to a receptor unit attached to the fluorene derivative can induce a change in the fluorescence signal, allowing for sensitive and selective detection.

Visualizations

Synthetic Workflow for this compound and its Derivatives

Caption: General synthetic pathways from 9H-Fluorene to this compound and its subsequent derivatization for applications in organic electronics and pharmaceuticals.

Vilsmeier-Haack Reaction Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 9H-Fluorene.

References

- 1. Buy this compound | 30084-90-3 [smolecule.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. Fluorene synthesis [organic-chemistry.org]

- 14. sid.ir [sid.ir]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. [PDF] Preparation of various Schiff ’ s bases of 9-fluorenone and its biological application | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Alcohol-soluble fluorene derivate functionalized with pyridyl groups as a high-performance cathode interfacial material in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell - Arabian Journal of Chemistry [arabjchem.org]

- 22. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

9H-Fluorene-2-carbaldehyde: A Versatile Building Block in Organic Synthesis

Introduction: 9H-Fluorene-2-carbaldehyde is a valuable and versatile bifunctional molecule in the field of organic synthesis. Its structure, featuring a rigid and planar fluorene backbone coupled with a reactive aldehyde group, makes it an essential intermediate in the development of a wide array of functional organic materials and complex molecular architectures. The unique electronic properties of the fluorene system, combined with the synthetic utility of the carbaldehyde, have positioned this compound as a key starting material for applications ranging from novel organic light-emitting diodes (OLEDs) to specialized dyes and pigments. This document provides detailed application notes and protocols for the synthesis and derivatization of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of the electron-rich 9H-fluorene core.

Experimental Protocol: Vilsmeier-Haack Formylation of 9H-Fluorene

This protocol outlines the synthesis of this compound from 9H-fluorene.

Materials:

-

9H-Fluorene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate (CH₃COONa)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9H-fluorene (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| 9H-Fluorene | 166.22 | 1.0 | - |

| Phosphorus oxychloride | 153.33 | 1.1 | - |

| This compound | 194.23 | - | ~70-80 |

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.0-7.3 (m, 7H, Ar-H), 3.9 (s, 2H, -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.5, 148.0, 144.5, 143.0, 135.0, 131.0, 129.0, 127.5, 125.5, 120.5, 120.0, 37.0.

-

IR (KBr, cm⁻¹): 1695 (C=O stretching).

Applications in Organic Synthesis

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex and functionalized fluorene derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to form a C=C double bond. This reaction is widely used to synthesize electron-deficient alkenes which are valuable in materials science.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (9H-fluoren-2-ylmethylene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure (9H-fluoren-2-ylmethylene)malononitrile.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 194.23 | 1.0 | - |

| Malononitrile | 66.06 | 1.1 | - |

| (9H-fluoren-2-ylmethylene)malononitrile | 242.27 | - | >90 |

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for the synthesis of alkenes from aldehydes. These reactions are crucial for extending the conjugation of the fluorene system.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

This protocol details the synthesis of ethyl (E)-3-(9H-fluoren-2-yl)acrylate.

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 194.23 | 1.0 | - |

| Triethyl phosphonoacetate | 224.16 | 1.2 | - |

| Sodium hydride (60%) | 40.00 | 1.2 | - |

| Ethyl (E)-3-(9H-fluoren-2-yl)acrylate | 264.31 | - | ~85-95 |

Grignard Reaction

The Grignard reaction allows for the formation of new carbon-carbon bonds through the nucleophilic attack of an organomagnesium halide on the carbonyl carbon of the aldehyde, leading to the formation of secondary alcohols.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

This protocol describes the synthesis of (9H-fluoren-2-yl)(phenyl)methanol.

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired secondary alcohol.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 194.23 | 1.0 | - |

| Phenylmagnesium bromide | 181.31 | 1.2 | - |

| (9H-fluoren-2-yl)(phenyl)methanol | 272.34 | - | ~80-90 |

Visualization of Synthetic Pathways

Application Notes and Protocols for 9H-Fluorene-2-carbaldehyde in Organic Light-Emitting Diodes (OLEDs)

Introduction

9H-Fluorene-2-carbaldehyde is a versatile building block in the synthesis of advanced organic materials for optoelectronic applications. Its fluorene core provides a rigid, planar structure with high thermal stability and a wide bandgap, which are desirable characteristics for materials used in Organic Light-Emitting Diodes (OLEDs).[1][2] The aldehyde functional group at the 2-position serves as a reactive site for constructing more complex, conjugated molecules through various carbon-carbon bond-forming reactions.[2] These reactions allow for the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for use as emitters, hosts, or charge transport materials in OLED devices.[3][4]

This document provides detailed application notes on the utility of this compound in OLEDs, experimental protocols for the synthesis of a representative derivative and its integration into a device, and a summary of performance data for related fluorene-based materials.

Applications in OLEDs

Derivatives of this compound are primarily used to create materials for the emissive layer (EML) of an OLED. The aldehyde group can be readily converted into a vinyl group with electron-withdrawing or electron-donating substituents, extending the π-conjugation of the fluorene core. This modification allows for precise control over the emission color, quantum efficiency, and charge transport properties of the material.

Key synthetic transformations of this compound for OLED materials include:

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to introduce dicyanovinyl or related groups. This is a common strategy for creating electron-accepting moieties and red-shifting the emission.[5][6]

-

Horner-Wadsworth-Emmons Reaction: Reaction with phosphonate ylides to form vinylenes with high stereoselectivity (predominantly E-alkenes).[7][8][9] This allows for the introduction of a wide variety of substituents to tune the material's properties.

-

Wittig Reaction: Similar to the Horner-Wadsworth-Emmons reaction, this method is used to create vinyl-substituted fluorene derivatives.[10]

The resulting fluorene derivatives can function as:

-

Blue Emitting Materials: The inherent wide bandgap of the fluorene core makes it an excellent scaffold for developing deep-blue emitters, which are crucial for full-color displays and lighting.[11]

-

Host Materials: The high triplet energy of the fluorene moiety allows its derivatives to be used as hosts for phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.

-

Hole and Electron Transport Materials: By attaching appropriate functional groups (e.g., triarylamines for hole transport, electron-withdrawing groups for electron transport), fluorene derivatives can be designed to facilitate charge injection and transport within the OLED.[4]

Data Presentation

The following table summarizes the performance of various OLEDs incorporating fluorene-based materials, showcasing the potential of this class of compounds.

| Material/Device Structure | Role | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Ref. |

| SAF-2CzB (non-doped) | Emitter | - | 4.07 | 1.83 | - | Deep-Blue | (0.16, 0.11) | [11] |

| 7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran | Emitter | 3.10 | 2.41 | 1.90 | - | Deep-Blue | (0.15, 0.08) | [11] |

| NFIP-CZ (solution-processed) | Emitter | 11.94 | 4.07 | 2.56 | - | Ultra-Deep-Blue | (0.158, 0.042) | [11] |

| MS-OC host with PO-01 emitter | Host | 27.1 | 80.0 | 113.0 | 142,464 | Yellow | - | [12] |

| PCTXO polymer (doped) | Emitter | 10.44 | 14.97 | - | - | Deep-Orange | - | [13] |

| cis-trans-TWG1 (non-doped) | Emitter | 4.17 | - | - | - | Ultraviolet | (0.17, 0.04) | [14] |

| BH-9PA host with DSA-Ph dopant | Host | - | 7.03 | - | - | Blue | - | [15] |

Experimental Protocols

Protocol 1: Synthesis of a Representative Emitter via Knoevenagel Condensation

This protocol describes the synthesis of 2-(9,9-dimethyl-9H-fluoren-2-ylmethylene)malononitrile , a representative emissive material derived from a substituted this compound. The dimethyl substitution at the 9-position is a common strategy to improve solubility and prevent aggregation.[16]

Materials:

-

9,9-dimethyl-9H-fluorene-2-carbaldehyde (1.0 eq.)

-

Malononitrile (1.2 eq.)

-

Ethanol (anhydrous)

-

Piperidine (catalytic amount, ~0.1 eq.)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 9,9-dimethyl-9H-fluorene-2-carbaldehyde (1.0 eq.) and malononitrile (1.2 eq.) in anhydrous ethanol.

-

Add a catalytic amount of piperidine to the mixture with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours, indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

-

A precipitate of the product should form. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.

-

Dry the purified product under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED device using a derivative of this compound as a dopant in the emissive layer.

Device Structure: ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Host material for the EML (e.g., CBP)

-

Emissive dopant (synthesized fluorene derivative)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

-

High-vacuum thermal evaporator with multiple sources

-

Substrate cleaning station (sonicator, beakers)

-

Solvents for cleaning (Deionized water, acetone, isopropanol)

-

Nitrogen or argon glovebox

Procedure:

-

Substrate Cleaning:

-

Sonicate the ITO substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and increase the work function of the ITO.

-

-

Layer Deposition (inside a high-vacuum chamber, <10⁻⁶ Torr):

-

Mount the cleaned ITO substrates in the evaporator.

-

HTL Deposition: Evaporate the HTL material (e.g., NPB) onto the ITO surface. A typical thickness is 40 nm, with a deposition rate of 1-2 Å/s.

-

EML Deposition: Co-evaporate the host material (e.g., CBP) and the synthesized fluorene derivative (dopant) from separate sources. The doping concentration is critical and typically ranges from 1% to 10% by weight. The total thickness of the EML is generally 20-30 nm. Deposition rates should be carefully controlled to achieve the desired doping ratio.

-

ETL Deposition: Evaporate the ETL material (e.g., Alq₃) onto the EML. A typical thickness is 30 nm, with a deposition rate of 1-2 Å/s.

-

EIL Deposition: Evaporate a thin layer of the EIL material (e.g., LiF) onto the ETL. A typical thickness is 0.5-1 nm, with a deposition rate of 0.1-0.2 Å/s.

-

Cathode Deposition: Deposit the cathode material (e.g., Aluminum) through a shadow mask to define the active area of the pixels. A typical thickness is 100 nm, with a deposition rate of 5-10 Å/s.

-

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen or argon-filled glovebox without exposure to air or moisture.

-